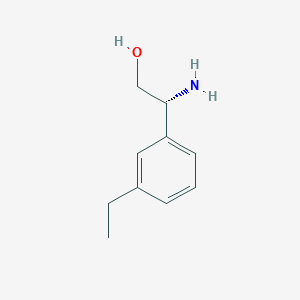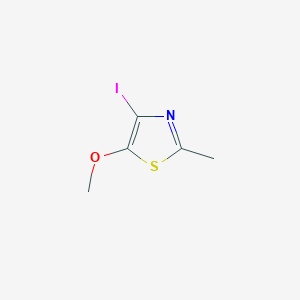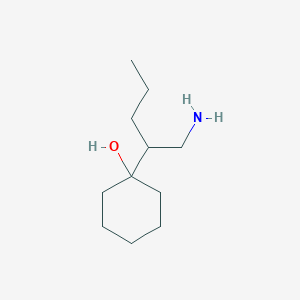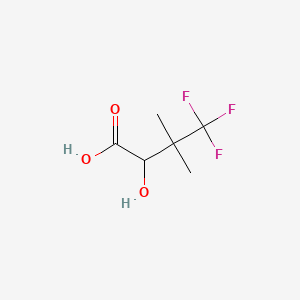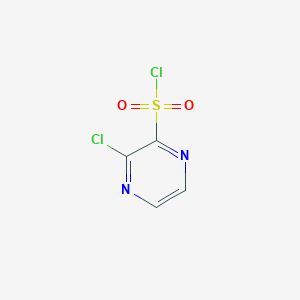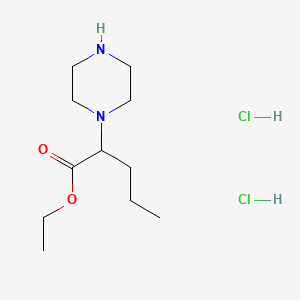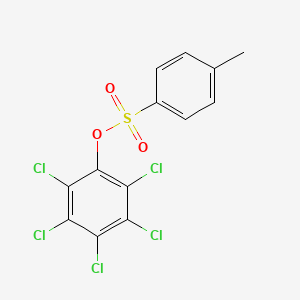
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a prop-2-en-1-ol group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol typically involves the bromination of thiophene followed by the addition of a prop-2-en-1-ol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol can be compared with other similar compounds such as:
2-(5-Bromothiophen-2-yl)ethan-1-ol: This compound has a similar structure but with an ethan-1-ol group instead of a prop-2-en-1-ol group.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound features two bromothiophene groups and is used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H7BrOS |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
Clave InChI |
IEOIBWCZWWMZRQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=C(S1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
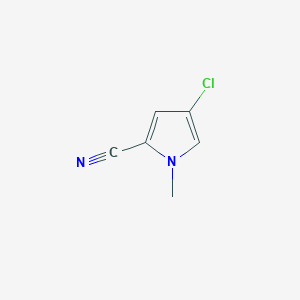
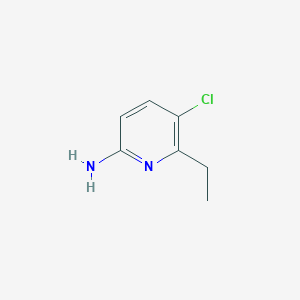

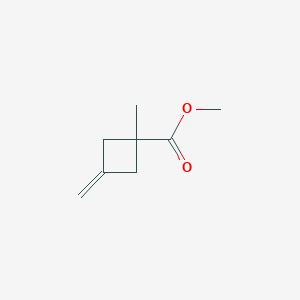
aminehydrochloride](/img/structure/B13559089.png)
